![molecular formula C35H61N6O9P B164454 [(E,2S,3R)-3-羟基-2-[6-[(4-硝基-2,1,3-苯并恶二唑-7-基)氨基]己酰氨基]十八碳-4-烯基] 2-(三甲基氮烷基)乙基磷酸 CAS No. 94885-04-8](/img/structure/B164454.png)

[(E,2S,3R)-3-羟基-2-[6-[(4-硝基-2,1,3-苯并恶二唑-7-基)氨基]己酰氨基]十八碳-4-烯基] 2-(三甲基氮烷基)乙基磷酸

描述

科学研究应用

Lipid Raft Analysis

C6 NBD Sphingomyelin is utilized to study lipid rafts, which are microdomains within cell membranes. These rafts are rich in cholesterol and sphingolipids, and they play a crucial role in cellular processes like signal transduction and protein sorting. By incorporating the fluorescent C6 NBD Sphingomyelin into cell membranes, researchers can visualize and analyze the dynamics and composition of lipid rafts .

Endocytosis and Exocytosis Studies

This compound is instrumental in investigating endocytosis and exocytosis, the processes by which cells internalize and secrete molecules. The fluorescent property of C6 NBD Sphingomyelin allows for the tracking of these processes in real-time, providing insights into the mechanisms of vesicular transport and membrane trafficking .

Sphingomyelin Metabolism

Researchers use C6 NBD Sphingomyelin to study the metabolism of sphingomyelins, including the enzymatic pathways involved in their synthesis and degradation. This research has implications for understanding diseases like Niemann-Pick disease, where sphingomyelin metabolism is disrupted .

Apoptosis Research

The role of sphingomyelin in apoptosis, or programmed cell death, is a significant area of study. C6 NBD Sphingomyelin helps in elucidating the part of sphingomyelin breakdown products, such as ceramide, in the apoptotic pathways .

Drug Delivery Systems

Due to its structural similarity to natural sphingomyelin, C6 NBD Sphingomyelin is explored as a component in liposomal drug delivery systems. Its fluorescent tag allows for the monitoring of drug delivery and release, enhancing the understanding of pharmacokinetics and pharmacodynamics .

Membrane Fluidity Measurements

The fluidity of cell membranes affects numerous cellular functions. C6 NBD Sphingomyelin is used to assess membrane fluidity by measuring the diffusion rate of the fluorescent molecule within the lipid bilayer, providing valuable data on membrane dynamics .

Viral Assembly and Release

C6 NBD Sphingomyelin has been used to study the assembly and release of viruses, such as HIV. By incorporating the fluorescent sphingomyelin into viral membranes, researchers can track viral budding and understand the lipid requirements for viral particle formation .

Cancer Research

In cancer research, C6 NBD Sphingomyelin is applied to study the alterations in sphingolipid metabolism that occur in cancer cells. These studies can lead to the identification of potential biomarkers for cancer diagnosis and the development of sphingolipid-targeted therapies .

属性

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBDYTGWMRUUSN-PERJAUJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61N6O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

CAS RN |

94885-04-8 | |

| Record name | N-(N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-epsilon-aminohexanoyl)sphingosylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094885048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

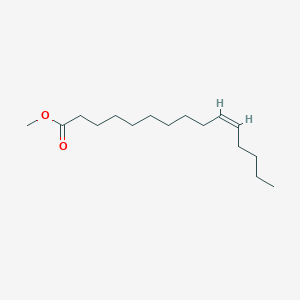

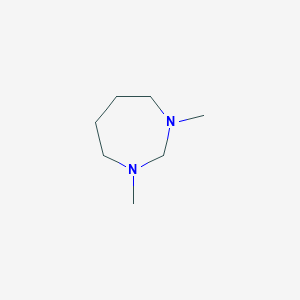

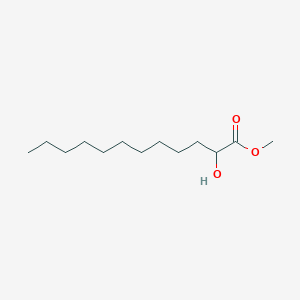

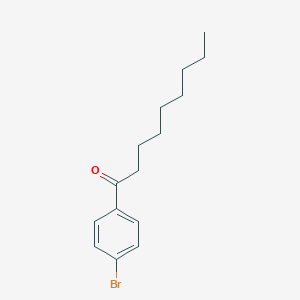

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)

![3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B164391.png)

![[2-Hydroxy-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B164394.png)